molecular formula C8H12Cl2N2O2 B1532530 {2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride CAS No. 2059932-02-2

{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride

Cat. No. B1532530
M. Wt: 239.1 g/mol
InChI Key: PXOFOFFWRZANIZ-UHFFFAOYSA-N
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Description

{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is known for its unique chemical structure, which makes it an attractive candidate for use in various scientific research fields.

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

The compound has been explored in the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which were screened for anticonvulsant activity. These synthesized compounds showed promising results in seizure protection in various models, indicating their potential in medicinal chemistry research (Pandey & Srivastava, 2011).

Photo-induced Oxidation Studies

This compound is involved in photo-induced oxidation studies of iron complexes. The research focuses on understanding the photochemistry of these complexes, which undergo enhancement of the rate of outer sphere electron transfer under UV or visible irradiation (Draksharapu et al., 2012).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes containing this compound have been synthesized and their photocytotoxic properties examined. These complexes displayed significant photocytotoxicity in red light to various cell lines, indicating their potential use in cellular imaging and cancer treatment (Basu et al., 2014).

Coordination Chemistry

The compound has been studied in the context of coordination chemistry, particularly in the synthesis and complex chemistry of ligands related to 2,6-bis(pyrazolyl)pyridines. These compounds have applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions (Halcrow, 2005).

properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-4-6-3-7-8(5-10-6)12-2-1-11-7;;/h3,5H,1-2,4,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOFOFFWRZANIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(N=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride
Reactant of Route 2
{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride
Reactant of Route 3
{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride
Reactant of Route 4
{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride
Reactant of Route 6
{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride

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